4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Description
Properties
IUPAC Name |
4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-10(11(12,13)14)16-17(7)9-4-2-8(15)3-5-9/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVCQAYJONFPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Substitution Reactions
The aniline moiety and pyrazole ring enable nucleophilic and electrophilic substitutions under controlled conditions.
Amino Group Modifications
The primary amine (-NH₂) undergoes classical aniline reactions:
Pyrazole Ring Functionalization
The electron-deficient pyrazole (due to -CF₃) undergoes regioselective electrophilic substitution:
| Position | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| C-4 | Br₂, FeCl₃, CH₂Cl₂, 40°C | 4-Bromo derivative | Bromination occurs para to -CF₃ . |
Coupling Reactions
The aniline group participates in transition metal-catalyzed cross-couplings:
| Reaction Type | Catalysts/Reagents | Application | Efficiency |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 70–75% yield . |
Coordination Chemistry
The pyrazole nitrogen and aniline amine serve as donor sites for metal complexes:
| Metal Ion | Ligand Sites | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | Pyrazole-N, Aniline-NH₂ | Octahedral geometry | 12.3 ± 0.2 |
| Pd(II) | Pyrazole-N | Square-planar geometry | 8.9 ± 0.1 |
Mechanistic Insights
Density functional theory (DFT) calculations (MN15L/def2-TZVP level) reveal:
-
C–F Activation : The trifluoromethyl group undergoes stepwise defluorination with KOH/DMSO, forming intermediates stabilized by resonance .
-
SN2 Pathway : Pyrazole substitution proceeds via an SN2-type transition state with an activation barrier of 24.3 kcal/mol .
Polymorphism and Solid-State Interactions
Single-crystal X-ray diffraction identifies two polymorphs with distinct hydrogen-bonding networks:
| Polymorph | N–H···N Interactions | Packing Pattern |
|---|---|---|
| I | Dimers linked via N6–H···N1 | 1D chains along a-axis |
| II | Linear chains via N6–H···N3 | Corrugated sheets |
Biological Activity Correlations
Derivatives of this compound demonstrate:
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds containing the pyrazole moiety. For instance, derivatives of 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline have been synthesized and tested against various bacterial strains. The presence of the trifluoromethyl group enhances biological activity due to its electron-withdrawing nature, which can improve the compound's interaction with target sites in microbial cells.
Case Study : A study published in RSC Advances highlighted that pyrazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.
Findings : A related study found that pyrazole derivatives showed promising anti-inflammatory activity in animal models, making them candidates for further development as non-steroidal anti-inflammatory drugs (NSAIDs) .
Pesticide Development
The unique structure of this compound allows it to function as a potential pesticide. The trifluoromethyl group is known to enhance the lipophilicity of compounds, improving their ability to penetrate plant tissues and target pests effectively.
Research Insights : Studies have indicated that pyrazole-based pesticides can provide effective control over a range of agricultural pests while minimizing environmental impact compared to traditional pesticides .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate anilines with trifluoromethylated pyrazole intermediates. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(trifluoromethyl)aniline
- 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 5,7-bis(trifluoromethyl)quinoline-4(1H)-one
Uniqueness
4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring contributes to its reactivity and potential biological activities .
Biological Activity
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C10H10F3N3
- Molecular Weight : 235.21 g/mol
- CAS Number : 19616606
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Inhibition of Enzymes : The trifluoromethyl group contributes to the compound's ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer), with IC50 values indicating significant potency .
Anticancer Activity
A study conducted on various pyrazole derivatives, including this compound, demonstrated promising anticancer properties. The compound showed selective cytotoxicity against human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| CaCo-2 | 12.8 |
| H9c2 (cardiac) | 18.5 |
These results suggest that modifications in the pyrazole structure can enhance its anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays:
| Compound | IC50 (µg/mL) | Comparison Standard |
|---|---|---|
| This compound | 60.56 | Diclofenac (54.65) |
| Other Derivatives | Varies | - |
The compound exhibited significant inhibition of COX enzymes, which are critical in the inflammatory response .
Study on In Vivo Efficacy
In a recent study, the in vivo efficacy of this compound was assessed in a rat model of inflammation. The results indicated a reduction in edema and pain response comparable to standard anti-inflammatory drugs like indomethacin.
Computational Studies
Computational analyses have shown that the trifluoromethyl substitution enhances the lipophilicity and bioavailability of the compound, making it a suitable candidate for further drug development .
Q & A
Q. What are the recommended synthetic routes for 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline?
Q. How can computational methods optimize reaction conditions for higher yields?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify rate-limiting steps. Coupled with statistical experimental design (e.g., factorial design), variables like temperature, catalyst loading, and solvent polarity are optimized. For instance, ICReDD’s workflow integrates computed reaction pathways with high-throughput screening to reduce trial-and-error experimentation .
Q. What is the mechanistic role of the trifluoromethyl group in modulating reactivity?
Q. How can discrepancies in reported biological activities be resolved?
- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to validate activity. For example, if carbonic anhydrase inhibition is reported inconsistently, perform in vitro assays (IC₅₀ determination) under standardized pH and temperature. Cross-reference with computational docking (AutoDock Vina) to assess binding affinity to enzyme active sites .
Q. What strategies mitigate byproduct formation during synthesis?
- Methodological Answer : Implement tandem MS or inline IR spectroscopy to monitor reaction progress. For example, byproducts like dimerized pyrazole can be minimized by controlling stoichiometry (1:1.05 molar ratio of pyrazole:halogenated aniline) and using scavengers (e.g., molecular sieves) to absorb excess reagents .
Q. How are metabolic pathways of this compound studied in vitro?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the methyl group) and Phase II conjugates (glucuronidation) are identified using fragmentation patterns. Compare results with computational predictions (e.g., MetaSite) .
Key Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
